molecular formula C18H22N2O2 B1298798 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde CAS No. 433955-84-1

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B1298798
CAS No.: 433955-84-1
M. Wt: 298.4 g/mol
InChI Key: BOKFPTPAAQLKSQ-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in the synthesis of small molecule anticancer drugs, demonstrating its role as an important intermediate in pharmaceutical research. It has been synthesized through a multi-step process involving acylation and nucleophilic substitution, yielding a compound with enhanced aqueous solubility (Wang et al., 2017).
  • It serves as a precursor in the development of indole core-containing Schiff bases and palladacycles with spiro rings. These compounds exhibit catalytic efficiency in Suzuki–Miyaura coupling and allylation of aldehydes, indicating its significance in chemical synthesis and catalyst development (Singh et al., 2017).

Antimicrobial Activity

  • Derivatives of the compound have been synthesized and evaluated for antimicrobial activities, showing effectiveness against fungal species like C. albicans and C. rugosa, as well as moderate activity against various bacteria, highlighting its potential in antimicrobial drug development (Vijaya Laxmi & Rajitha, 2010).
  • Novel compounds synthesized using the compound as a base have shown high antimicrobial activity against bacterial strains such as E. coli, and fungal strains like A. niger, indicating its role in the development of new antimicrobial agents (Ashok et al., 2014).

Biological and Photophysical Properties

  • Despite initial design as a potential dopamine D2 receptor agonist, KAD22, a derivative of the compound, exhibited potent antioxidant activity instead. This highlights its versatility and potential use in treating oxidative stress-related conditions (Kaczor et al., 2021).
  • The compound's derivatives have been used in the synthesis of biologically active pyridine-3-carboxylate (ECPC), which has shown potential in determining critical micelle concentrations of surfactants and exhibiting antibacterial activity, signifying its application in material science and microbiology (Alsharif et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the importance of piperidine derivatives in pharmaceuticals , this compound could potentially have interesting biological properties worth investigating.

Properties

IUPAC Name

2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-7-9-19(10-8-13)18(22)11-20-14(2)16(12-21)15-5-3-4-6-17(15)20/h3-6,12-13H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKFPTPAAQLKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355478
Record name 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433955-84-1
Record name 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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